molecular formula C15H33ClSi B1585483 Silane, (chloromethyl)dodecyldimethyl- CAS No. 70851-47-7

Silane, (chloromethyl)dodecyldimethyl-

Cat. No.: B1585483
CAS No.: 70851-47-7
M. Wt: 276.96 g/mol
InChI Key: YUWMHVAIAHCLSE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, (chloromethyl)dodecyldimethyl- typically involves the reaction of dodecylmagnesium bromide with chloromethyl-dimethylchlorosilane. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted reactions with moisture or oxygen. The reaction mixture is then refluxed, and the product is purified through distillation .

Industrial Production Methods

On an industrial scale, the production of Silane, (chloromethyl)dodecyldimethyl- follows similar synthetic routes but with larger reactors and more controlled environments to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Silane, (chloromethyl)dodecyldimethyl- undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols.

    Reduction Reactions: The compound can be reduced to form silane derivatives with different functional groups.

    Oxidation Reactions: It can be oxidized to form silanol or siloxane derivatives.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted silanes depending on the nucleophile used.

    Reduction Reactions: Products include silane derivatives with hydrogen or alkyl groups.

    Oxidation Reactions: Products include silanol or siloxane derivatives.

Scientific Research Applications

Silane, (chloromethyl)dodecyldimethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Silane, (chloromethyl)dodecyldimethyl- involves its ability to form strong covalent bonds with various substrates. The chloromethyl group can react with nucleophiles to form stable silane derivatives. The silane group can also undergo hydrolysis to form silanol groups, which can further condense to form siloxane bonds. These reactions are crucial in the formation of stable and durable materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Silane, (chloromethyl)dodecyldimethyl- is unique due to its long dodecyl chain, which imparts hydrophobic properties and enhances its compatibility with organic materials. This makes it particularly useful in applications requiring water-resistant or hydrophobic surfaces .

Properties

IUPAC Name

chloromethyl-dodecyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H33ClSi/c1-4-5-6-7-8-9-10-11-12-13-14-17(2,3)15-16/h4-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUWMHVAIAHCLSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC[Si](C)(C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H33ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7072173
Record name Silane, (chloromethyl)dodecyldimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7072173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70851-47-7
Record name (Chloromethyl)dodecyldimethylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70851-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silane, (chloromethyl)dodecyldimethyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, (chloromethyl)dodecyldimethyl-
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Record name Silane, (chloromethyl)dodecyldimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7072173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (chloromethyl)dodecyldimethylsilane
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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